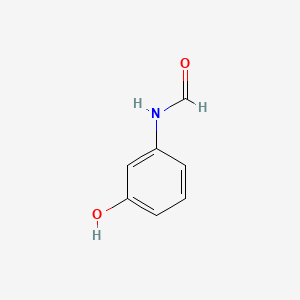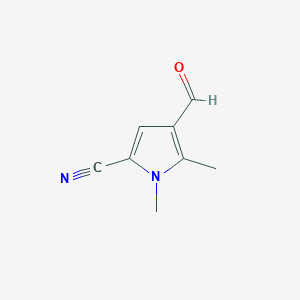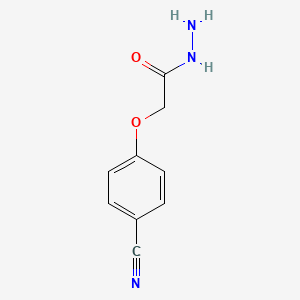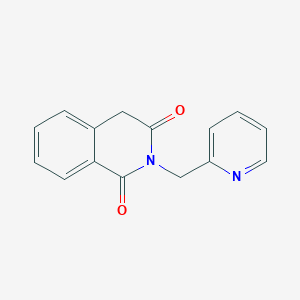
5-propyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-Propyl-4H-1,2,4-triazole-3-thiol (5-PTT) is a small molecule that has recently been studied for its potential applications in a variety of fields. It is a thiol-containing compound that belongs to the triazole family and has been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Heterocyclic Compounds and Modern Organic Chemistry
- Context: Heterocyclic compounds, like 1,2,4-triazole derivatives, play a crucial role in various fields including medicine, pharmacy, agriculture, and material production. The derivative 5-propyl-4H-1,2,4-triazole-3-thiol is a part of this important group.
- Application: This derivative has been studied for its physical and chemical properties, as well as its pharmacological potential. It's synthesized alongside other alkyl derivatives, indicating its relevance in chemical synthesis and potential applications in various industries (Khilkovets, 2021).
Chemical Structure-Biological Effect Relationship
- Context: Understanding the relationship between chemical structure and biological effect is pivotal in pharmacological research. Derivatives of 1,2,4-triazole, like this compound, are explored for their diverse biological effects, such as antiviral, anti-inflammatory, and anticancer activities.
- Application: The investigation of derivatives of 1,2,4-triazole involves studying their physical and chemical properties, synthesis processes, and potential biological activities. This research is significant for the targeted search of biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Corrosion Inhibition in Industrial Applications
- Context: Triazole derivatives, including those related to this compound, have been studied for their role in corrosion inhibition. This is particularly relevant for the protection of metals like mild steel in industrial settings.
- Application: The derivatives are effective in inhibiting corrosion in acidic environments, indicating their potential use in industries where metal preservation is critical. This application spans across sectors like manufacturing and infrastructure maintenance (Quraishi & Jamal, 2002).
Antimicrobial and Antifungal Effects
- Context: The antimicrobial and antifungal properties of 1,2,4-triazole derivatives, closely related to this compound, have been a subject of investigation, indicating their potential in medical applications.
- Application: These derivatives have been explored for their effectiveness against various microbial and fungal strains. This research is significant in the context of developing new pharmaceuticals and treatments for infectious diseases (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Mécanisme D'action
Target of Action
Similar compounds, such as 4,5-diamino-4h-1,2,4 triazole-3-thiol derivatives, have been reported to inhibit kinases . Kinases are enzymes that play a crucial role in cellular processes, including cell growth, division, and metabolism.
Mode of Action
It’s speculated that the compound might interact with its targets via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . For instance, a similar compound was found to form a hydrogen bond between the sulfur atom of the triazole and a carbonyl group in the receptor .
Biochemical Pathways
Compounds with a similar triazole nucleus have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 14321006 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Based on the potential kinase inhibition activity of similar compounds , it can be speculated that the compound might alter cellular processes regulated by kinases, such as cell growth and division.
Action Environment
Similar compounds have been reported to show increased adsorption capacity at higher temperatures , suggesting that temperature could potentially influence the compound’s action and stability.
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and receptors. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound has been shown to inhibit certain enzymes, leading to its potential use as an antimicrobial and anticancer agent . The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions, which enhances the compound’s binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained modulation of cellular processes, such as apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory conditions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . The compound’s ability to modulate metabolic pathways underscores its potential as a therapeutic agent for various diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biological effects. Additionally, binding proteins can enhance the stability and solubility of this compound, promoting its accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns enable the compound to modulate specific cellular processes and pathways, contributing to its diverse biological activities.
Propriétés
IUPAC Name |
5-propyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHAMKQVODCJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368649 | |
| Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7271-46-7 | |
| Record name | 1,2-Dihydro-5-propyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7271-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between 5-propyl-4H-1,2,4-triazole-3-thiol and human serum albumin?
A: Human serum albumin (HSA) plays a crucial role in the transportation of various drugs and biomolecules within the bloodstream []. Understanding how small molecules, like this compound, interact with HSA provides valuable insights into their distribution, efficacy, and potential side effects. Investigating this interaction can contribute to the development of more effective and safer drug candidates.
Q2: What methods were used to study the interaction between this compound and human serum albumin in the research paper?
A: The research paper utilized a combination of spectroscopic techniques and molecular modeling to characterize the interaction []. Spectroscopic methods, likely including fluorescence quenching and UV-Vis spectroscopy, were employed to experimentally determine binding constants and thermodynamic parameters of the interaction. Molecular modeling studies were likely used to visualize the binding mode and identify key amino acid residues involved in the interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)

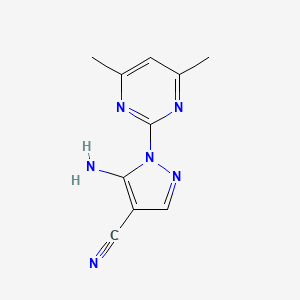

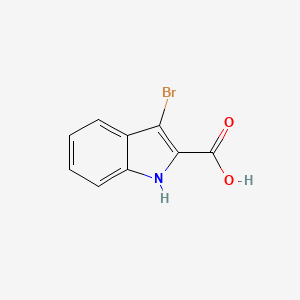
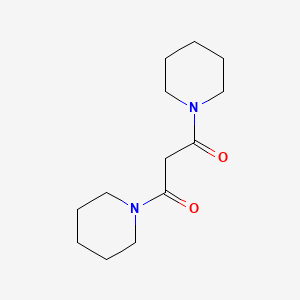
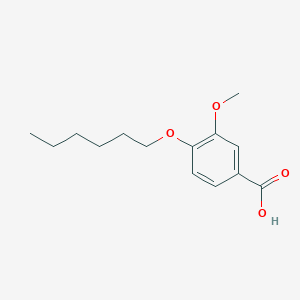
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
